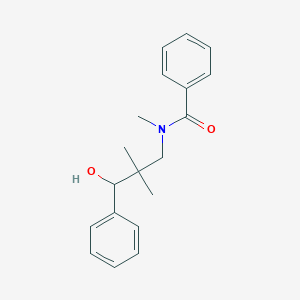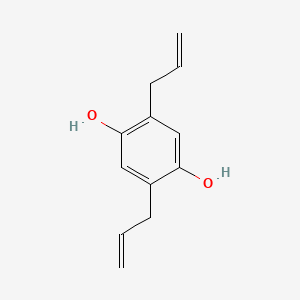
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid is a complex organic compound with the molecular formula C10H12N2O2S2. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a dimethylthiocarbamoylsulfanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with a sulfur source to introduce the sulfanylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dimethylthiocarbamoylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
科学的研究の応用
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
Similar Compounds
Picolinic acid: A pyridinecarboxylic acid with a similar structure but lacking the dimethylthiocarbamoylsulfanylmethyl group.
Nicotinic acid (Niacin): Another pyridinecarboxylic acid, known for its role as a vitamin (B3).
Isonicotinic acid: A structural isomer of nicotinic acid.
Uniqueness
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid is unique due to the presence of the dimethylthiocarbamoylsulfanylmethyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids .
特性
CAS番号 |
39977-50-9 |
|---|---|
分子式 |
C10H12N2O2S2 |
分子量 |
256.3 g/mol |
IUPAC名 |
5-(dimethylcarbamothioylsulfanylmethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S2/c1-12(2)10(15)16-6-7-3-4-8(9(13)14)11-5-7/h3-5H,6H2,1-2H3,(H,13,14) |
InChIキー |
KVFGVUZDZZQEKC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SCC1=CN=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)



![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)







![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
